
N-(Pyridin-2-ylmethyl)propan-2-amine hydrochloride
Descripción general
Descripción
“N-(Pyridin-2-ylmethyl)propan-2-amine hydrochloride” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes “this compound”, has been achieved through a chemodivergent process . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free, and the process was promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)NCC1=CC=CN=C1 . This indicates that the compound contains a pyridine ring attached to a propan-2-amine group via a methylene bridge . Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can form N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . It can also participate in one-pot tandem cyclization/bromination reactions to form 3-bromoimidazopyridines .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 150.22 . The compound’s InChI key isCRYXHQBSIQUCFG-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Analytical Techniques in Heterocyclic Amine Analysis
Research into heterocyclic aromatic amines (HAAs), like PhIP, emphasizes the importance of analytical techniques for understanding their biological effects and exposures. These substances, including N-(Pyridin-2-ylmethyl)propan-2-amine hydrochloride, require sensitive and selective analysis methods. Liquid chromatography coupled with mass spectrometry has been highlighted as a preferred method for the quantitative and qualitative assessment of HAAs and their metabolites in various matrices, including food products and biological samples. This analytical approach supports the study of HAAs' carcinogenic or detoxification effects, underscoring the compound's relevance in scientific research focused on food safety and human health (Teunissen et al., 2010).
Role in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide molecules, derivatives of pyridine, are noted for their versatility in organic synthesis and potential in medicinal applications. These compounds, including this compound, are vital in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities. The review of heterocyclic N-oxide derivatives underscores their importance in advancing chemistry and drug development research, highlighting the broad applicability and the innovative potential of these compounds in creating new therapeutic agents (Li et al., 2019).
Environmental and Health Impacts of Heterocyclic Amines
A detailed review of heterocyclic aromatic amines, including their formation in cooked meats and their health implications, reveals the complexity of assessing and mitigating HAAs' impact. The research on HAAs like PhIP, which share chemical similarities with this compound, illustrates the need for comprehensive food safety strategies. These strategies include understanding HAAs' formation mechanisms, identifying dietary risk factors, and developing methods to reduce exposure to these potential carcinogens. The analysis of HAAs' environmental and health impacts is crucial for public health research, focusing on reducing cancer risks associated with dietary intake (Chen et al., 2020).
Safety and Hazards
Direcciones Futuras
The future directions for “N-(Pyridin-2-ylmethyl)propan-2-amine hydrochloride” could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds could be evaluated for their therapeutic value, particularly in the treatment of various diseases .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been noted for their varied medicinal applications .
Mode of Action
It’s known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.
Result of Action
Related compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have shown potential biological activities against immortalized rat hepatic stellate cells (hsc-t6) .
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-5-3-4-6-10-9;/h3-6,8,11H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCGOUFBODQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



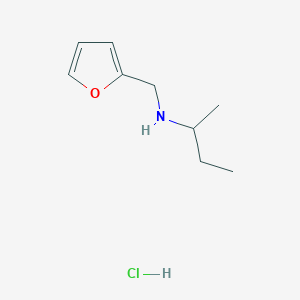
![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)
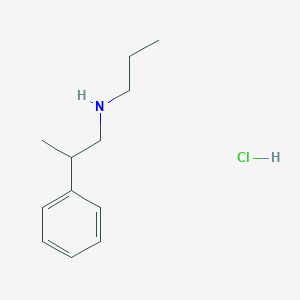
![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)
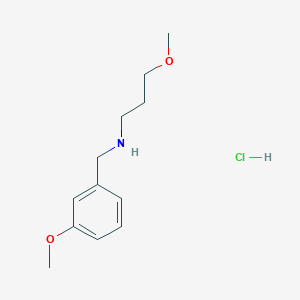
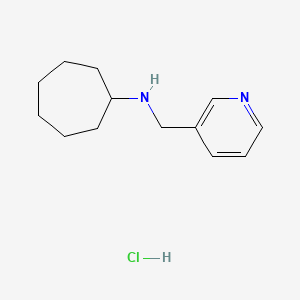
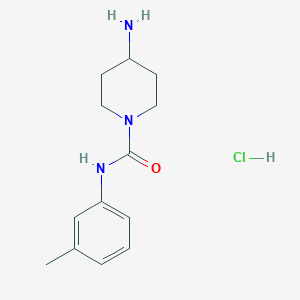
amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)
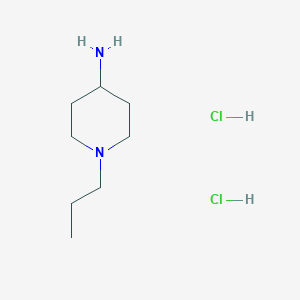

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)